(4-amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula and a molecular weight of approximately 208.26 g/mol. This compound is classified as a pyrazole derivative, which is part of a larger family of five-membered heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of both a pyrazole ring and a piperidine moiety, which contribute to its potential pharmacological properties .
The synthesis of (4-amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves several methods that utilize various starting materials and reaction conditions. One common approach is the one-pot cyclocondensation reaction involving hydrazine derivatives and carbonyl compounds. The synthesis can be achieved by:
(4-amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can participate in various chemical reactions due to its functional groups:
The mechanism of action for (4-amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is not fully elucidated but can be inferred based on its structural components:
The physical properties of (4-amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of this compound .
(4-amino-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone has several scientific applications:
This compound exemplifies the versatility of pyrazole derivatives in modern chemical research, highlighting their potential for innovative therapeutic developments.
Pyrazole regioisomerism critically influences biological activity. The 4-aminopyrazole isomer (as in the subject compound) exhibits distinct electronic and steric properties compared to 3- or 5-amino variants. The 4-position directs the amino group away from the pyrazole N1-nitrogen, reducing intramolecular steric clash and enabling planar hydrogen-bonding interactions with target proteins. This isomer is prevalent in kinase inhibitors (e.g., FGFR inhibitors like TAS-120), where the 4-NH₂ forms bidentate hydrogen bonds with kinase hinge regions [1]. By contrast, 3-aminopyrazoles often exhibit reduced potency due to suboptimal vector alignment [6]. The 1-methyl substitution in the subject compound further prevents metabolic N-oxidation, enhancing stability [9].
The 4-aminopyrazole unit acts as a bioisostere of purine nucleotides, mimicking adenine’s hydrogen-bonding pattern in ATP-binding pockets. Key features include:
These properties underpin the scaffold’s utility in oncology targets like BTK, EGFR, and FGFR [1] [6].
The piperidine carboxamide moiety significantly improves the pharmacokinetic profile of aminopyrazole derivatives:
Comparative studies show that piperidine carboxamides exhibit 3–5-fold higher bioavailability than pyrrolidine or acyclic analogs due to balanced lipophilicity and basicity .
Pyrazole-piperidine hybrids evolved from early antimalarial 4-aminoquinolines (e.g., chloroquine) and anxiolytic pyrazolopyrimidines (e.g., zaleplon) [3] [8]. Key milestones include:
This compound addresses two critical challenges in modern drug discovery:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: